molecular formula C17H16ClN5O2 B2781001 N-(3-chloro-2-methylphenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1421513-89-4

N-(3-chloro-2-methylphenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No.: B2781001
CAS No.: 1421513-89-4
M. Wt: 357.8
InChI Key: SESSJIHIJLQNQH-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a chemical compound offered for research and development purposes. The structural motif of a pyrimidine core linked to a chlorophenyl group via an acetamide bridge is often explored in medicinal chemistry and pharmacology research . Molecules with pyrimidine scaffolds are frequently investigated for their potential to interact with various enzymatic targets, such as kinases, and are considered of great interest in the development of new therapies . This product is intended for laboratory research and further manufacturing use only. It is not intended for direct human use, diagnostic use, or any veterinary applications. Researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-11-13(18)5-3-6-14(11)22-16(24)10-25-17-9-15(20-12(2)21-17)23-8-4-7-19-23/h3-9H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESSJIHIJLQNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC2=NC(=NC(=C2)N3C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-substituted phenyl moiety, a pyrazole ring, and a pyrimidine derivative. The molecular formula can be represented as follows:

C15H16ClN3O2\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_3\text{O}_2

This structure suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various kinases, which are critical in cellular signaling pathways. By binding to these enzymes, it may disrupt their activity, leading to altered cellular functions.
  • Receptor Modulation : Its structural components suggest that it could interact with specific receptors, potentially modulating their activity and influencing downstream signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has demonstrated that derivatives containing the pyrazole moiety can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In vitro studies have reported that it can reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting its potential application in treating inflammatory diseases .

Antimicrobial Properties

There is evidence supporting the antimicrobial activity of related compounds against various bacterial strains. This suggests that this compound may also possess similar properties, warranting further investigation into its use as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of pyrazole derivatives against Mycobacterium tuberculosis and various cancer cell lines. Among them, one compound exhibited an IC50 value of 5 μM against breast cancer cells, indicating significant potency .

Case Study 2: Anti-inflammatory Activity

In another research effort, a derivative of this compound was tested for its anti-inflammatory effects on macrophages. The results showed a reduction in TNF-alpha production by approximately 50% at a concentration of 10 μM, highlighting its potential therapeutic application in inflammatory conditions .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (μM)
Compound ASimilar structure with different substituentsAnticancer5
Compound BContains thiazole instead of pyrazoleAnti-inflammatory10
N-(3-chloro-2-methylphenyl)-2...Target compoundAntimicrobial/AnticancerTBD

Scientific Research Applications

The compound N-(3-chloro-2-methylphenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide exhibits a range of applications primarily in the fields of pharmaceuticals and agrochemicals. This article explores its scientific research applications, highlighting its potential therapeutic uses, mechanisms of action, and relevant case studies.

Anticancer Activity

This compound has been studied for its potential anticancer properties. Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing the pyrazole and pyrimidine moieties have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Studies have demonstrated that related compounds can inhibit the growth of phytopathogenic microorganisms, making them suitable candidates for agricultural applications as fungicides or bactericides . The effectiveness of these compounds often hinges on their ability to disrupt microbial cell membranes or inhibit critical metabolic pathways.

Anti-inflammatory Effects

Research has indicated that similar compounds can exhibit anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines or modulate immune responses. This suggests that this compound could be explored for therapeutic interventions in inflammatory diseases .

Crop Protection

The compound is being investigated for its role in crop protection against various pests and diseases. Its efficacy as a pesticide could stem from its ability to interfere with the biochemical pathways of target organisms, thereby reducing their viability and impact on crops .

Herbicide Development

Given its chemical structure, there is potential for developing herbicides based on this compound. Compounds with similar functionalities have been shown to inhibit specific enzymes involved in plant growth regulation, providing a pathway for effective weed management strategies in agriculture .

Enzyme Inhibition

Many compounds in this class act by inhibiting key enzymes involved in metabolic processes of pathogens or cancer cells. For instance, inhibition of DNA synthesis or protein synthesis pathways can lead to reduced proliferation rates in targeted cells .

Signal Transduction Modulation

The compound may also influence signal transduction pathways that regulate cell survival and apoptosis, particularly in cancer cells. By modulating these pathways, it can enhance the efficacy of existing therapies or serve as a standalone treatment option .

Case Study 1: Anticancer Research

A study conducted on a derivative of the compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via caspase activation, indicating its potential as an anticancer agent .

Case Study 2: Agricultural Application

Field trials involving a related compound showed a marked reduction in fungal infections in wheat crops when applied at specific growth stages. The results indicated not only enhanced yield but also prolonged shelf life due to reduced spoilage from pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of acetamide derivatives with pyrimidine-pyrazole hybrids. Below is a systematic comparison with structurally or functionally related compounds:

Structural Analogues

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) Reported Activity/Application Reference ID
Target compound Pyrimidin-4-yloxy backbone, 1H-pyrazol-1-yl substituent, 3-chloro-2-methylphenyl group C₁₈H₁₇ClN₄O₂ 374.81* Not explicitly stated
N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil) Pyridinyl substituent, thioacetamide linkage, 3,4-dimethoxyphenyl group C₂₁H₂₂N₄O₂S 394.49 Anticonvulsant (in silico/in vivo)
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide Dual pyrazole substituents, pyrimidin-5-yl linkage C₁₇H₁₆N₈O₂ 372.36 Not explicitly stated (PubChem entry)
N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide Piperidinyl substituent instead of pyrazole, identical phenyl group C₁₉H₂₃ClN₄O₂ 374.87 Screening compound (no activity data)

Notes:

  • The pyrazole substituent in the target compound may enhance binding to neurological targets (e.g., GABA receptors) compared to piperidinyl or pyridinyl analogs, as seen in Epirimil’s anticonvulsant activity .
  • Thioacetamide vs.

Functional Analogues

  • Herbicidal analogs : Compounds like 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide () share chloroacetamide backbones but lack pyrimidine-pyrazole systems. These are less likely to exhibit neurological activity due to divergent target specificity .
  • Triazine derivatives: 2-Chloro-4-ethylamino-6-isopropylamino-s-triazine () demonstrates herbicidal activity but lacks the acetamide bridge, reducing structural overlap with the target compound .

Key Research Findings

Molecular Docking Insights

Epirimil’s anticonvulsant activity was validated via flexible molecular docking, showing strong affinity for sodium channels and GABA receptors .

Physicochemical Properties

  • Solubility : The oxyacetamide linkage may reduce solubility compared to thioacetamide analogs like Epirimil, limiting bioavailability .
  • Stability : Chloro-substituted phenyl groups (as in the target compound) are generally stable under physiological conditions, enhancing in vivo half-life .

Q & A

Basic: What are the optimal synthetic pathways for this compound, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with substitution, reduction, and condensation. For example:

Substitution Reaction : React 3-chloro-2-methylphenyl derivatives with pyrimidine intermediates under alkaline conditions to introduce the pyrazole moiety. Temperature control (60–80°C) and solvent selection (e.g., DMF or THF) are critical to avoid side reactions .

Reduction : Use iron powder or catalytic hydrogenation under acidic conditions (e.g., HCl/ethanol) to reduce nitro groups to amines. Monitor pH to prevent over-reduction .

Condensation : Employ condensing agents like DCC or EDC with cyanoacetic acid derivatives. Optimize stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hours) to enhance yield .

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